5-Azidoindole

Beschreibung

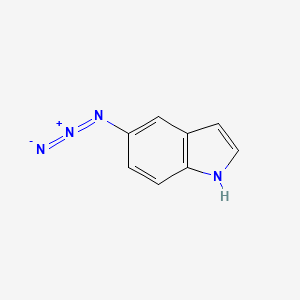

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-azido-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGMRHJPLFEWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231178 | |

| Record name | 5-Azidoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81524-74-5 | |

| Record name | 5-Azidoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Azidoindole from 5-Aminoindole

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-azidoindole from its precursor, 5-aminoindole. The synthetic route is based on the well-established diazotization of a primary aromatic amine, followed by substitution with an azide source. This document outlines the reaction mechanism, provides step-by-step experimental procedures, summarizes key quantitative data, and emphasizes critical safety considerations. The inclusion of detailed workflows and pathway diagrams aims to facilitate the practical application of this synthesis in research and development settings, particularly for applications in medicinal chemistry and chemical biology where the azido group serves as a versatile chemical handle for bioconjugation and click chemistry.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] The functionalization of the indole ring allows for the exploration of new chemical space and the development of novel therapeutic agents. This compound, in particular, is a valuable synthetic intermediate. The azide moiety is a versatile functional group that can participate in a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] This makes this compound an attractive building block for creating complex molecules, including peptide conjugates, labeled probes, and drug candidates.

The synthesis of this compound from 5-aminoindole proceeds via a two-step, one-pot reaction involving the formation of a diazonium salt, a classic transformation in organic chemistry.[2][3] This guide provides a detailed methodology for this synthesis, tailored for professionals in the fields of chemical research and drug development.

Synthetic Pathway

The conversion of 5-aminoindole to this compound is achieved through the diazotization of the primary amino group, followed by the displacement of the resulting diazonium group with an azide ion.

-

Diazotization : 5-Aminoindole is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl). This reaction, conducted at low temperatures (0–5 °C), converts the primary amine into a diazonium salt.[2][3]

-

Azide Substitution : The intermediate diazonium salt is highly reactive and is immediately treated with a solution of sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the final product, this compound.

Caption: Reaction pathway from 5-aminoindole to this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for the diazotization of aromatic amines.[2]

3.1. Reagents and Materials

| Reagent/Material | Formula | Molecular Wt. ( g/mol ) | Notes |

| 5-Aminoindole | C₈H₈N₂ | 132.16 | Starting material |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% w/w, ~12 M |

| Sodium Nitrite | NaNO₂ | 69.00 | Reagent for diazotization |

| Sodium Azide | NaN₃ | 65.01 | EXTREMELY TOXIC . Handle with care. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

| Deionized Water | H₂O | 18.02 |

3.2. Equipment

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Chromatography column

3.3. Synthetic Procedure

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5-aminoindole (e.g., 5.0 g, 37.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and deionized water (50 mL).

-

Cool the resulting solution to 0–5 °C using an ice-salt bath. Maintain this temperature throughout the addition steps.

-

In a separate beaker, prepare a solution of sodium nitrite (2.75 g, 39.7 mmol, 1.05 eq.) in deionized water (15 mL).

-

Add the sodium nitrite solution dropwise to the stirred 5-aminoindole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

Step 2: Azide Substitution

-

In a separate beaker, prepare a solution of sodium azide (2.71 g, 41.6 mmol, 1.1 eq.) in deionized water (15 mL). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle it in a fume hood.

-

Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes. Maintain the temperature at 0–5 °C.

-

Observe for vigorous nitrogen gas evolution. Ensure the reaction is well-vented.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will likely be a dark oil or solid. Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[4]

Experimental Workflow and Data

The overall experimental process can be visualized as a sequential workflow from initial setup to the final purified product.

Caption: Step-by-step workflow for the synthesis of this compound.

4.1. Summary of Reaction Parameters

| Parameter | Value / Condition |

| Stoichiometry | 5-Aminoindole (1.0 eq.) |

| Sodium Nitrite (1.05 eq.) | |

| Sodium Azide (1.1 eq.) | |

| Solvent | Water / Aqueous HCl |

| Temperature | 0–5 °C for diazotization and azide addition |

| Reaction Time | Approx. 4–5 hours |

| Work-up | Dichloromethane extraction, NaHCO₃ wash |

| Purification | Silica Gel Column Chromatography |

4.2. Expected Analytical Data

| Analysis Type | Expected Result for this compound (C₈H₆N₄) |

| Molecular Weight | 158.16 g/mol |

| Appearance | Typically a pale yellow to brown solid |

| IR Spectroscopy | Strong, sharp absorption band at ~2100–2150 cm⁻¹ (N=N=N stretch) |

| ¹H NMR | Signals corresponding to the indole ring protons |

| ¹³C NMR | Signals corresponding to the indole ring carbons |

| Mass Spec (HRMS) | [M+H]⁺ calculated for C₈H₇N₄: 159.0665, found: ~159.066x |

Safety Precautions

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and use them immediately after preparation.

-

Sodium Azide: Sodium azide is acutely toxic and a severe poison. Avoid inhalation of dust and contact with skin and eyes. Always handle it in a fume hood with appropriate PPE.

-

Hydrazoic Acid Formation: Do not acidify solutions containing excess sodium azide, as this can generate highly toxic and explosive hydrazoic acid (HN₃) gas. Neutralize azide waste with nitrous acid before disposal, following institutional safety protocols.

-

General Precautions: Perform the reaction in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.

Conclusion

The synthesis of this compound from 5-aminoindole is a straightforward and efficient process that relies on the fundamental principles of diazonium salt chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this versatile building block. The successful synthesis of this compound opens the door to a multitude of applications in drug discovery and chemical biology, enabling the construction of complex molecular architectures through click chemistry and other azide-mediated transformations.

References

- 1. Azidoindolines—From Synthesis to Application: A Review [mdpi.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Azidoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidoindole is an aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an indole scaffold fused with an azido functional group, makes it a versatile building block for the synthesis of more complex molecules. The indole moiety is a common feature in many biologically active natural products and synthetic drugs, while the azido group serves as a valuable chemical handle for "click chemistry" reactions, enabling the efficient construction of novel molecular architectures.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and handling, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile in potential therapeutic applications. The data presented below has been compiled from computational and available literature sources.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 5-azido-1H-indole | PubChem[2] |

| Molecular Formula | C₈H₆N₄ | PubChem[2] |

| Molecular Weight | 158.16 g/mol | PubChem[2] |

| Exact Mass | 158.059246208 Da | PubChem[2] |

| CAS Number | 81524-74-5 | PubChem[2] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not experimentally reported in searched literature. | - |

| Boiling Point | Not experimentally reported in searched literature. | - |

| Solubility | Sparingly soluble in water; expected to be soluble in organic solvents like DMSO and ethanol.[3][4] | Inferred from indole solubility |

| logP (computed) | 3.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 5-nitroindole. The general workflow involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent azidation.

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

This procedure is adapted from established methods for the reduction of nitroarenes.

-

Materials: 5-nitroindole, 95% ethanol, supported catalyst (e.g., 10% Pd/C), hydrogen gas, high-pressure reactor, filter apparatus.

-

Protocol:

-

In a high-pressure reactor, add 5-nitroindole.

-

Add 95% ethanol (4 times the weight of the 5-nitroindole) and a catalytic amount (10-15% by weight of the 5-nitroindole) of a supported catalyst such as Palladium on carbon.

-

Seal the reactor and purge with hydrogen gas to replace the air.

-

Heat the mixture to 70-95°C with stirring.

-

Introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa.

-

Continue the reaction for 1-2 hours, monitoring the consumption of hydrogen.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-aminoindole, which can be purified further by recrystallization or column chromatography.

-

Step 2: Diazotization of 5-Aminoindole and Conversion to this compound

This part of the protocol is based on the standard Sandmeyer-type reaction for converting aromatic amines to azides.[5]

-

Materials: 5-aminoindole, hydrochloric acid (or another strong acid), sodium nitrite (NaNO₂), sodium azide (NaN₃), water, ice, stirring apparatus.

-

Protocol:

-

Dissolve 5-aminoindole in a dilute strong acid (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 5-aminoindole solution. The temperature should be strictly maintained below 5°C to ensure the stability of the diazonium salt intermediate. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

In a separate flask, dissolve sodium azide in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to stir at 0-5°C for about an hour and then let it slowly warm to room temperature.

-

The this compound product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

-

Safe Handling and Storage of this compound

Organic azides like this compound are energetic compounds and must be handled with caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6]

-

Work Environment: Conduct all experiments in a well-ventilated fume hood, preferably behind a blast shield.[6]

-

Handling Precautions:

-

Avoid friction, shock, and heat, as these can lead to explosive decomposition.[3]

-

Do not use metal spatulas or other metal utensils to handle the compound, as this can form shock-sensitive metal azides.[2]

-

Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2]

-

Keep the quantities of the azide compound as small as practically possible.

-

-

Storage:

-

Store this compound in a cool, dark place, away from heat and light. Storage at low temperatures (e.g., -18°C) is recommended.

-

Store in a tightly sealed container, preferably made of plastic.

-

Store separately from other chemicals, especially acids and heavy metals.[6]

-

-

Disposal:

Biological Activity and Signaling Pathways

The biological activity and specific signaling pathways affected by this compound are not well-documented in the current scientific literature. However, the indole scaffold is a well-known pharmacophore present in numerous biologically active compounds that modulate a wide range of cellular targets and signaling pathways, including those involved in cancer and inflammation. The azido group can be utilized for covalent modification of biological targets or for "click" chemistry-based proteomics and activity-based protein profiling to identify its cellular binding partners and elucidate its mechanism of action. Further research is required to determine the specific biological effects of this compound.

Visualizations

The following diagram illustrates the synthetic workflow for this compound from 5-nitroindole.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. This compound | C8H6N4 | CID 3036180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Iodo-5-azaindole CAS#: 1227269-14-8 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Azidoindole

This guide provides comprehensive information on the molecular properties, synthesis, and potential applications of 5-Azidoindole, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an indole derivative containing an azide group at the fifth position of the indole ring. This functional group makes it a valuable intermediate in various chemical syntheses.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| IUPAC Name | 5-azido-1H-indole | [1] |

| CAS Number | 81524-74-5 | [1] |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1N=[N+]=[N-] | [1] |

Experimental Protocols

The introduction of an azide moiety onto an indole ring can be achieved through various synthetic strategies. While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a general overview of methods for the azidation of indoles is presented below. These methods highlight common strategies that could be adapted for the synthesis of this compound.

General Strategies for the Synthesis of Azidoindoles and Azidoindolines:

Recent advances in medicinal and synthetic chemistry have led to the development of several methods for the synthesis of azidoindoles and their derivatives, azidoindolines. These compounds are attractive synthetic targets due to their potential biological activity.[2][3][4] A review of recent literature highlights the following key approaches for the azidation of indoles:[2][3][4]

-

Iodine-Mediated Azidation: This method involves the use of iodine reagents to introduce the azide group.[2] An early example of direct azidation of indoles utilized iodine azide (IN₃).[2][4]

-

Metal-Catalyzed Azidation: Transition metals can be used to catalyze the azidation reaction on the indole ring.[2]

-

Electrochemical Azidation: Electrochemical methods provide an alternative route to generate the azide radical for reaction with indoles.[2]

-

Photochemical Azidation: Visible light and a photocatalyst can be employed to mediate the azidation of indoles.[2]

-

Oxidant and Azide Source Combination: This approach uses a combination of an oxidizing agent and an azide source, such as trimethylsilyl azide (TMSN₃), to achieve azidation.[2]

-

Nucleophilic Azidation: This method involves the direct nucleophilic attack of an azide anion.[2]

A specific protocol for a related class of compounds, azaindoles, involves a palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with an amine, followed by a C-C coupling and cyclization with an alkyne to yield the 5-azaindole scaffold.[5] While chemically distinct from this compound, this illustrates a common strategy in the synthesis of indole analogs.

Logical Workflow for Synthesis Strategy Selection

The selection of an appropriate synthetic route for this compound depends on factors such as the desired regioselectivity, functional group tolerance, and available starting materials. The following diagram illustrates a logical workflow for choosing a synthetic strategy based on the general methods described.

Caption: A flowchart illustrating the decision-making process for selecting a synthetic strategy for this compound.

Potential Signaling Pathway Involvement and Applications

While specific signaling pathways involving this compound are not detailed in the provided search results, the broader class of azidoindoles and their derivatives (azidoindolines) are of significant interest in drug discovery.[2][3][4] The azide group is a versatile functional handle that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the indole scaffold to other molecules. This allows for the synthesis of novel bioactive compounds, probes for chemical biology, and materials science applications.

The general workflow for utilizing an azido-functionalized compound like this compound in a click chemistry application is depicted below.

Caption: A diagram showing the general workflow for applying this compound in click chemistry.

References

An In-depth Technical Guide to 5-Azidoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azidoindole is a versatile chemical compound of significant interest in chemical biology and drug discovery. Its azide functional group serves as a powerful tool for bioconjugation via "click chemistry" and as a photo-crosslinking agent to study molecular interactions. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthesis protocol, and its applications, particularly in the realm of bioorthogonal chemistry.

Chemical Identity and Properties

This compound, a derivative of the indole heterocyclic scaffold, is characterized by the presence of an azide group at the 5-position of the indole ring. This functionalization imparts unique chemical reactivity, making it a valuable reagent in various biochemical and pharmacological studies.

| Identifier | Value | Source |

| IUPAC Name | 5-azido-1H-indole | [1] |

| CAS Number | 81524-74-5 | [1] |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted indole. A common and effective route involves the diazotization of 5-aminoindole followed by azidation.

Experimental Protocol: Synthesis from 5-Aminoindole

This protocol outlines a two-step synthesis of this compound from 5-aminoindole.

Step 1: Diazotization of 5-Aminoindole

-

Dissolution: Dissolve 5-aminoindole in a solution of hydrochloric acid and water at a low temperature (typically 0-5 °C) to form the corresponding amine salt.

-

Diazotizing Agent: Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for approximately 30-60 minutes. The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azidation of the Diazonium Salt

-

Azide Addition: To the freshly prepared diazonium salt solution, add a solution of sodium azide in water, again maintaining the temperature at 0-5 °C. Vigorous stirring is essential during this step.

-

Reaction Progression: Nitrogen gas will evolve from the reaction mixture. The reaction is typically stirred for an additional 1-2 hours at low temperature.

-

Work-up and Isolation:

-

Once the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

It is important to note that azides, especially when heated or in concentrated form, can be explosive. Appropriate safety precautions must be taken throughout the synthesis and handling of this compound.

Applications in Research and Development

The primary utility of this compound stems from the reactivity of the azide group, which allows for its use in bioorthogonal chemistry and photochemical labeling.

Click Chemistry

The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the covalent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans in complex biological systems.

Experimental Workflow for Click Chemistry Labeling:

Caption: Workflow for biomolecule labeling using this compound via click chemistry.

Photo-Crosslinking

Upon exposure to UV light, aryl azides, such as this compound, can form highly reactive nitrene intermediates.[2][3] These nitrenes can then form covalent bonds with nearby molecules, a process known as photo-crosslinking.[2][4] This property is invaluable for identifying and mapping protein-protein, protein-nucleic acid, and other molecular interactions within living cells.[5]

Logical Relationship in Photo-Crosslinking Experiments:

Caption: Logical flow of a photo-crosslinking experiment using a this compound probe.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively characterized, its indole scaffold is a common motif in molecules that interact with various biological targets. Indole derivatives are known to be involved in a wide range of signaling processes. The introduction of the azido group allows for the potential development of chemical probes to investigate these pathways with high precision.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its utility in click chemistry and photo-crosslinking provides robust methods for labeling, identifying, and characterizing biomolecular interactions. The synthetic route, while requiring careful handling of azide compounds, is accessible and enables the production of this valuable chemical probe for a wide array of research applications. As our understanding of complex biological systems grows, the application of precisely engineered chemical tools like this compound will continue to be indispensable.

References

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Poly(glycidyl azide) as Photo-Crosslinker for Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Azidoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-azido-1H-indole, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for 5-azidoindole, this report also includes representative spectroscopic information for the closely related isomer, 4-azidoindole, to serve as a valuable reference. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for 4-Azido-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.25 | br s | - | 1H | N1-H |

| 7.23 | t | 1.5 | 1H | H3 |

| 7.15 | t | 8.0 | 1H | H6 |

| 7.08 | d | 8.2 | 1H | H7 |

| 6.75 | d | 7.7 | 1H | H5 |

| 6.68 | t | 2.5 | 1H | H2 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Azido-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | C7a |

| 133.5 | C4 |

| 126.1 | C3a |

| 124.9 | C3 |

| 118.4 | C6 |

| 113.8 | C7 |

| 105.8 | C5 |

| 100.2 | C2 |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H stretch of indole |

| ~2100 | Strong, Sharp | Asymmetric stretch of azide (-N₃) |

| ~1600-1450 | Medium-Strong | C=C stretching of the aromatic and pyrrole rings |

| ~1350 | Medium | Symmetric stretch of azide (-N₃) |

| ~740 | Strong | C-H out-of-plane bending of the ortho-disubstituted benzene ring |

Table 4: Mass Spectrometry (MS) Data for this compound

The molecular formula for this compound is C₈H₆N₄.

| m/z | Interpretation |

| 158.06 | [M]⁺ (Molecular Ion) |

| 130.06 | [M - N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei, or higher field strengths for increased resolution. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing, including Fourier transformation and phase correction, is performed using standard NMR software.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The data is presented as a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Mandatory Visualization

Below is a diagram illustrating a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Theoretical Bedrock of 5-Azidoindole's Bioorthogonality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native state. This guide delves into the theoretical underpinnings of 5-azidoindole's utility as a bioorthogonal reporter, providing a comprehensive resource for its application in chemical biology and drug development. This compound, a versatile chemical handle, can be incorporated into biomolecules and subsequently ligated with exquisite specificity through reactions that are inert to the complex biological milieu.

Core Principles of this compound Bioorthogonality

The bioorthogonality of this compound is rooted in the unique reactivity of the azide functional group. An ideal bioorthogonal reaction must be highly selective, proceeding rapidly under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without cross-reacting with endogenous functional groups such as amines, thiols, or carboxylates. The azide group, being nearly absent in most biological systems, serves as an excellent "chemical handle" for such specific transformations.[1][2]

Two primary classes of bioorthogonal reactions are predominantly employed to label this compound-modified biomolecules: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful iteration of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3] Crucially, it obviates the need for the cytotoxic copper(I) catalyst required in the classical "click chemistry" reaction by utilizing a strained cyclooctyne.[4] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, enabling the reaction to proceed swiftly at physiological temperatures.[5] The reaction is highly specific and results in the formation of a stable triazole linkage.[3]

The reaction rate of SPAAC is a critical parameter for its application in living systems, where low concentrations of reactants are often the norm. The rate is highly dependent on the structure of the cyclooctyne derivative.

Quantitative Data for Bioorthogonal Reactions

The following tables summarize key quantitative data for the bioorthogonal reactions of azides. While specific kinetic data for this compound is not always available, the data for benzyl azide serves as a close and relevant proxy.

Table 1: Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Cyclooctynes

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| OCT | 0.0024 | [6] |

| MOFO | 0.033 | [6] |

| DIFO | 0.076 | [6] |

| DIBO | 0.082 | [6] |

| ADIBO | 0.31 | [6] |

| DIBAC | 1.0 | [6] |

| BCN | 0.075 | [7] |

Data obtained at room temperature.

Table 2: Kinetic Data for a Traceless Staudinger Ligation

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Yield | Reference |

| (Diphenylphosphino)methanethiol and an azido peptide | 7.7 x 10⁻³ | 95% | [2][8] |

Reaction mediated by (diphenylphosphino)methanethiol.

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a this compound-labeled Biomolecule

This protocol provides a general guideline for the SPAAC reaction. Optimal concentrations and reaction times should be determined empirically for each specific application.

Materials:

-

This compound-labeled biomolecule (e.g., protein, glycan)

-

Cyclooctyne-functionalized probe (e.g., fluorescent dye, biotin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction vessel (e.g., microcentrifuge tube)

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound-labeled biomolecule in PBS to a final concentration of 1-100 µM.

-

Prepare a stock solution of the cyclooctyne-functionalized probe in a compatible solvent (e.g., DMSO) at a concentration of 1-10 mM.

-

-

Reaction Setup:

-

To the solution of the this compound-labeled biomolecule, add the cyclooctyne-functionalized probe to a final concentration typically 10-100 fold higher than the biomolecule. The final DMSO concentration should be kept low (e.g., <1%) to avoid detrimental effects on biological samples.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants' concentrations and the cyclooctyne's reactivity.

-

-

Analysis:

-

Monitor the progress of the reaction using an appropriate analytical technique, such as fluorescence imaging (if using a fluorescent probe), Western blotting, or mass spectrometry.

-

-

Purification (Optional):

-

If necessary, remove excess unreacted probe by methods such as size-exclusion chromatography, dialysis, or immunoprecipitation.

-

General Protocol for Staudinger Ligation of a this compound-labeled Biomolecule

This protocol outlines a general procedure for the Staudinger ligation. The choice of phosphine reagent is critical and will influence reaction kinetics and the nature of the final product (traceless vs. non-traceless).

Materials:

-

This compound-labeled biomolecule

-

Phosphine-functionalized probe (e.g., biotinylated phosphine)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Reaction vessel

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound-labeled biomolecule in the aqueous buffer to a desired concentration (e.g., 10-500 µM).

-

Dissolve the phosphine-functionalized probe in a compatible solvent (e.g., water or DMSO) to a stock concentration of 1-20 mM.

-

-

Reaction Setup:

-

Add the phosphine probe to the solution of the azido-biomolecule. An excess of the phosphine probe (e.g., 2-10 equivalents) is often used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction at room temperature. The reaction time can range from 2 to 24 hours.

-

-

Analysis:

-

Analyze the ligation product using techniques such as SDS-PAGE, mass spectrometry, or affinity-based assays (e.g., streptavidin blot if using a biotinylated phosphine).

-

-

Purification (Optional):

-

Purify the labeled biomolecule from excess reagents and byproducts using appropriate chromatographic techniques.

-

Visualizations of Reaction Mechanisms and Workflows

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. raineslab.com [raineslab.com]

- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Azidoindoles: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an azido group to this versatile heterocycle unlocks a wealth of opportunities for drug discovery and chemical biology. Azidoindoles serve as valuable intermediates for the synthesis of diverse compound libraries and as powerful tools for target identification and pathway elucidation through bioorthogonal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of azidoindoles, with a focus on experimental methodologies and quantitative data to aid researchers in this dynamic field.

I. Synthesis of Azidoindoles: Key Methodologies and Protocols

The introduction of the azide functionality onto the indole ring can be achieved through various synthetic strategies. The choice of method often depends on the desired regioselectivity (e.g., C2, C3, or other positions on the benzene ring) and the substitution pattern of the indole starting material. This section details several key experimental protocols for the synthesis of azidoindoles.

A. Iodine-Mediated Azidation of Indoles

An early and straightforward method for the synthesis of 3-azidoindoles involves the use of iodine and sodium azide. This approach offers the advantage of being metal-free.

Experimental Protocol: I₂-Mediated Regioselective C-3 Azidation of Indoles

-

Materials: Substituted indole (1.0 equiv), Sodium azide (NaN₃, 2.0 equiv), Iodine (I₂, 1.5 equiv), Dichloromethane (DCM).

-

Procedure: To a solution of the indole in dichloromethane, add sodium azide and iodine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the 3-azidoindole.

| Starting Indole | Product | Yield (%) | Reference |

| Indole | 3-Azido-1H-indole | 92 | |

| 2-Methylindole | 3-Azido-2-methyl-1H-indole | 89 | |

| 5-Bromoindole | 3-Azido-5-bromo-1H-indole | 95 |

B. Metal-Catalyzed Azidation of Indoles

Transition metal catalysis, particularly with iron, offers efficient and selective methods for the azidation of indoles, often proceeding via C-H functionalization.

Experimental Protocol: Iron-Catalyzed C(sp³)–H Azidation of Indoles

-

Materials: Indole substrate (e.g., 2,3-dimethylindole, 1.0 equiv), Azide source (e.g., TMSN₃, 2.0 equiv), Iron catalyst (e.g., Fe(phen)₃(PF₆)₃, 5 mol%), Oxidant (e.g., Na₂S₂O₈, 2.0 equiv), Solvent (e.g., CH₃CN/H₂O mixture).

-

Procedure: In a reaction vessel, combine the indole substrate, iron catalyst, and oxidant in the solvent mixture.

-

Add the azide source to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Catalyst | Indole Substrate | Azide Source | Yield (%) | Reference |

| Fe(phen)₃(PF₆)₃ | 2,3-Dimethylindole | TMSN₃ | 85 | |

| FeBr₂ | 1-Methylindole | NaN₃ | 78 |

C. Synthesis of 3-Azido-2-oxindoles

3-Azido-2-oxindoles are important synthetic intermediates. A common route to these compounds involves the azidation of 3-bromo-2-oxindoles.

Experimental Protocol: Synthesis of 3-Azido-3-methyl-1-phenethylindolin-2-one

-

Step 1: Bromination

-

To a solution of 3-methyl-1-phenethylindolin-2-one (1.0 equiv) in dichloromethane, add bromine (1.1 equiv) dropwise at room temperature.

-

Stir the mixture for 1 hour.

-

Evaporate the solvent to obtain the 3-bromo-3-methyl-1-phenethylindolin-2-one, which is used in the next step without further purification.

-

-

Step 2: Azidation

-

Dissolve the crude 3-bromo-2-oxindole from Step 1 in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 3-azido-3-methyl-1-phenethylindolin-2-one.

-

II. Applications in Drug Discovery and Chemical Biology

Azidoindoles have emerged as versatile scaffolds in drug discovery, with derivatives exhibiting a range of biological activities. Furthermore, the azide group serves as a powerful chemical handle for "click" chemistry and photoaffinity labeling, enabling the identification of biological targets and the study of cellular processes.

A. Anticancer and Kinase Inhibitory Activity

Indole derivatives are well-established as anticancer agents and kinase inhibitors. The introduction of an azido group can modulate the pharmacological properties of these compounds. The following tables summarize the reported biological activities of selected indole and azaindole derivatives. While data for azidoindoles is still emerging, the data for related indole compounds highlights the potential of this scaffold.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Arylthio-1H-indole derivative | MCF-7 (Breast) | 0.15 - 0.35 | |

| Indolin-2-one derivative (5h) | HT-29 (Colon) | 0.016 | |

| Indolin-2-one derivative (5h) | H460 (Lung) | 0.0037 | |

| 2-Phenylindole derivative (3b) | A549 (Lung) | 0.48 | |

| 2-Phenylindole derivative (2c) | HepG2 (Liver) | 13.21 | |

| 2,3-Disubstituted indole (3b) | Ishikawa (Endometrial) | Competitive with doxorubicin | |

| 2-Oxindole derivative (6d) | PC3 (Prostate) | low µM range |

Table 2: Kinase Inhibitory Activity of Selected Azaindole and Indole Derivatives

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| Azaindole derivative | FLT3 | < 1 | |

| Azaindole derivative | c-Met | 20 | |

| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (16) | PK |

An In-depth Technical Guide to the Chemical Stability and Reactivity of 5-Azidoindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of 5-azidoindole, a versatile building block in medicinal chemistry and chemical biology. Due to the limited availability of specific quantitative data for this compound in the literature, this document combines established principles of aryl azide and indole chemistry with general protocols adapted for this specific molecule.

Chemical Stability and Safe Handling

The stability of this compound is primarily dictated by the energetic azide functional group. Aryl azides are known to be sensitive to heat, light, and shock, and their stability is influenced by the overall molecular structure.

Photochemical Stability: Aryl azides are photosensitive and can decompose upon exposure to UV light to form highly reactive nitrene intermediates.[2][3][4] This property is harnessed in photoaffinity labeling studies.[5] The photolysis of aryl azides can lead to a variety of products, including azepines and products of insertion into C-H or N-H bonds.[2] To prevent degradation, this compound should be protected from light.

Chemical Compatibility: this compound is incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[6] It is also incompatible with strong oxidizing agents, strong bases, and heavy metal salts, which can form shock-sensitive metal azides.[7][8] Reactions with phosphines and alkynes are discussed in the reactivity section.

Recommended Storage and Handling:

-

Storage: Store this compound in a cool, dark, and well-ventilated area, preferably refrigerated.[7] It should be stored away from incompatible materials.

-

Handling: Handle with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generating dust. Use non-metallic spatulas to avoid the formation of shock-sensitive metal azides.[8]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 5-aminoindole, which can be prepared from the reduction of 5-nitroindole.[5][9]

Experimental Protocol: Synthesis of this compound from 5-Aminoindole

This protocol is adapted from the synthesis of azidotryptamines.[5]

Materials:

-

5-Aminoindole

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolve 5-aminoindole (1.0 eq) in glacial acetic acid in a flask and cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in water.

-

Slowly add the sodium nitrite solution to the 5-aminoindole solution while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

-

In another flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional hour.

-

Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

-

Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity

This compound exhibits a rich reactivity profile, combining the reactions of the indole nucleus with those of the azide functional group.

Reactions of the Azide Group

The azide moiety of this compound is a versatile functional group for a variety of chemical transformations, most notably the Staudinger reduction and cycloaddition reactions ("click chemistry").

The Staudinger reduction provides a mild and efficient method for the conversion of azides to primary amines using a phosphine, typically triphenylphosphine, followed by hydrolysis.[10][11][12][13][14][15][16] This reaction is highly chemoselective and tolerates a wide range of other functional groups.

Experimental Protocol: Staudinger Reduction of this compound to 5-Aminoindole

This is a general protocol that can be adapted for this compound.[11]

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in THF in a round-bottom flask.

-

Add triphenylphosphine (1.1 eq) to the solution. Nitrogen gas evolution should be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.

-

Add water to the reaction mixture and stir for an additional 30 minutes to hydrolyze the intermediate aza-ylide.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-aminoindole can be purified by column chromatography on silica gel.

Workflow for Staudinger Reduction

Staudinger reduction of this compound.

This compound is an excellent substrate for [3+2] cycloaddition reactions with alkynes to form stable triazole linkages. These "click" reactions are highly efficient, selective, and biocompatible, making them invaluable tools in drug discovery and chemical biology.[17]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, utilizing a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[18][19][20] The reaction is typically fast and regiospecific, yielding the 1,4-disubstituted triazole.

Experimental Protocol: CuAAC of this compound with a Terminal Alkyne

This is a general protocol that can be adapted for this compound.

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane

Procedure:

-

In a flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 1,4-disubstituted triazole can be purified by column chromatography or recrystallization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the toxicity of copper is a concern, SPAAC provides a catalyst-free alternative.[4][17][21][22][23] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.

Experimental Protocol: SPAAC of this compound with a DBCO-containing Molecule

This is a general protocol for SPAAC.

Materials:

-

This compound

-

A DBCO-containing reagent

-

A suitable solvent (e.g., DMSO, methanol, or a buffered aqueous solution)

Procedure:

-

Dissolve this compound (1.0 eq) and the DBCO-containing reagent (1.0-1.2 eq) in the chosen solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or NMR.

-

SPAAC reactions are typically fast and clean. Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by chromatography if necessary.

Bioorthogonal Labeling Workflow

General workflow for bioorthogonal labeling.

Reactions of the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, primarily at the C3 position.[24][25] The presence of the azido group at the 5-position, being a weakly deactivating and ortho, para-directing group, is expected to influence the regioselectivity of these reactions.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of indoles typically occurs at the C3 position to yield 3-acylindoles.[2][3][24][25] The reaction of this compound with an acyl chloride or anhydride in the presence of a Lewis acid is expected to follow this trend.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position of indoles using a Vilsmeier reagent (e.g., POCl₃/DMF).[1][12][26][27][28] this compound is expected to undergo formylation at the C3 position.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position of indoles.[8][10][29][30]

Halogenation: Halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C3 position.

Due to the directing effect of the 5-azido group, some substitution at the C4 or C6 positions might be possible under certain conditions, but C3 substitution is generally favored due to the high nucleophilicity of this position in the indole ring.[25]

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from the structure.

-

¹H NMR: The proton NMR spectrum would show signals for the indole ring protons. The protons at C2, C3, C4, C6, and C7, and the N-H proton would be visible, with their chemical shifts and coupling constants being characteristic of a 5-substituted indole.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms of the indole ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp, strong absorption band around 2100-2150 cm⁻¹ due to the azide (N₃) stretching vibration. A peak corresponding to the N-H stretch of the indole ring would also be present around 3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (158.16 g/mol ).[31] A characteristic fragmentation pattern would involve the loss of N₂ (28 amu) from the molecular ion.

Applications in Research and Drug Discovery

This compound is a valuable tool in several areas of scientific research:

-

Bioorthogonal Chemistry: As a building block for synthesizing probes for bioorthogonal labeling, this compound can be incorporated into larger molecules to study biological processes in living systems without interfering with native biochemistry.[7][32]

-

Drug Discovery: The indole scaffold is a privileged structure in medicinal chemistry, and the azido group serves as a versatile handle for synthesizing libraries of compounds for drug screening.[15][22] The triazole ring formed via click chemistry is often used as a bioisostere for amide bonds.

-

Chemical Biology: this compound-containing molecules can be used as photoaffinity labels to identify and study protein-ligand interactions.[5]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are advised to perform their own thermal analysis (DSC/TGA) and kinetic studies to obtain precise data for their specific applications. For comparison, the table below provides general data for related aryl azides.

Table 1: General Thermal Stability Data for Representative Aryl Azides

| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Enthalpy of Decomposition (J/g) | Reference |

| Phenyl azide | ~160 | ~170 | - | [1] |

| 4-Azidotoluene | ~155 | ~165 | - | [1] |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | ~120 | ~130 | -1100 | [33] |

| 4-Azido-2,3,5,6-tetrafluorobenzyl alcohol | ~100 | ~110 | -1200 | [33] |

Note: The data in this table are for illustrative purposes and may not be directly representative of the thermal stability of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in various fields of chemical and biological research. Its reactivity, particularly the ability to undergo Staudinger reduction and click chemistry, makes it a powerful tool for molecular construction and bio-conjugation. However, its inherent instability as an aryl azide necessitates careful handling and storage. This guide provides a foundational understanding of the expected chemical behavior of this compound, and it is recommended that researchers consult specific safety data sheets and conduct appropriate small-scale experiments before proceeding with larger-scale work.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-Free Click Chemistry [sigmaaldrich.com]

- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oarjbp.com [oarjbp.com]

- 9. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 14. Staudinger Reaction [organic-chemistry.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chempep.com [chempep.com]

- 18. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Click Chemistry [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 22. interchim.fr [interchim.fr]

- 23. lumiprobe.com [lumiprobe.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. bhu.ac.in [bhu.ac.in]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 29. ias.ac.in [ias.ac.in]

- 30. researchgate.net [researchgate.net]

- 31. This compound | C8H6N4 | CID 3036180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 5-Azidoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-azidoindole. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes predicted solubility in common laboratory solvents, a detailed experimental protocol for quantitative analysis, and a visual representation of the solubility assessment workflow.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a bicyclic aromatic indole core, which is largely nonpolar, and a polar azide (-N₃) group. The presence of the N-H group in the indole ring allows for hydrogen bond donation, while the nitrogen atoms of the azide group can act as hydrogen bond acceptors.

Based on these structural features and the general principle of "like dissolves like," the following qualitative solubility profile is predicted. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar solvents and water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of solvating both the polar azide group and, to some extent, the aromatic indole ring. It is a common solvent for dissolving a wide range of organic compounds for biological screening.[1] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound. | |

| Acetonitrile | Moderate to High | Acetonitrile is a moderately polar aprotic solvent and is expected to be a good solvent for this compound. | |

| Acetone | Moderate | Acetone's polarity should allow for reasonable dissolution of this compound. | |

| Polar Protic | Methanol | Moderate | Methanol can engage in hydrogen bonding with the N-H and azide groups, but the nonpolar character of the indole ring may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, ethanol's ability to hydrogen bond will aid solubility, though its slightly larger alkyl chain may slightly decrease its effectiveness compared to methanol. | |

| Water | Low | The large, nonpolar aromatic rings of the indole structure are expected to dominate, leading to poor aqueous solubility, despite the presence of the polar azide and N-H groups. The parent compound, indole, is only slightly soluble in water.[2] | |

| Nonpolar | Hexane | Low to Insoluble | The significant difference in polarity between the nonpolar solvent and the polar functional groups of this compound will likely result in very poor solubility. |

| Toluene | Low to Moderate | Toluene, being an aromatic solvent, may show some affinity for the indole ring system through π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic nonpolar solvents like hexane. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent with moderate polarity that is often effective at dissolving a wide range of organic compounds. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is expected to be a good solvent for this compound. Indole itself is soluble in chloroform.[2] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a detailed methodology for quantifying the solubility of this compound in various solvents.

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. A general starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.[5]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours.[4][5] For some compounds, longer equilibration times (up to 72 hours) may be necessary.[6] It is advisable to perform a preliminary experiment to determine the optimal equilibration time by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[4]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

-

2.3. Data Analysis and Reporting

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Report the solubility as a mean value with the standard deviation, in units such as mg/mL or mol/L.

-

Specify the temperature at which the solubility was determined.

Visualizing the Solubility Assessment Workflow

The following diagrams illustrate the key workflows in determining and understanding the solubility of a compound like this compound.

Caption: High-level workflow for solubility assessment.

Caption: Step-by-step experimental workflow for the Shake-Flask method.

Conclusion

References

- 1. sollychemistry.weebly.com [sollychemistry.weebly.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. enamine.net [enamine.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Quantum Yield of Fluorescent 5-Azidoindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and its prevalence in biological systems. The introduction of an azido moiety at the 5-position of the indole ring creates a versatile derivative, 5-azidoindole, which is of significant interest for applications in bioconjugation and chemical biology, primarily through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). Understanding the fluorescence quantum yield (Φ) of these derivatives is crucial for designing sensitive and effective probes.

This technical guide provides a comprehensive overview of the factors influencing the quantum yield of this compound derivatives. Due to the limited availability of consolidated quantitative data for a broad range of these specific compounds in peer-reviewed literature, this document serves as a foundational resource. It outlines the expected photophysical behavior based on the principles of indole fluorescence and substituent effects, and provides detailed experimental protocols for the synthesis and quantum yield determination of novel this compound derivatives.

Core Concepts: Photophysics of the Indole Scaffold

The fluorescence of indole originates from its two lowest-lying singlet excited states, ¹Lₐ and ¹Lₑ. The relative energy of these states is highly sensitive to the local environment, including solvent polarity and the nature of substituents on the indole ring.

-

In nonpolar solvents, the ¹Lₑ state is typically the lowest in energy, and fluorescence originates from this state.

-

In polar solvents, the ¹Lₐ state, which has a larger dipole moment, is stabilized and becomes the primary emitting state. This stabilization often leads to a red-shift in the emission spectrum and can influence the quantum yield.

The quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).

The Influence of the 5-Azido Substituent

The azido group (-N₃) is an interesting substituent from an electronic perspective. Its effect on an aromatic system can be "chameleonic," meaning it can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the rest of the molecule.[1] Generally, it is considered to be inductively electron-withdrawing due to the high electronegativity of the nitrogen atoms.[1]

When attached to the 5-position of the indole ring, the azido group is expected to influence the electronic distribution in both the ground and excited states. This will, in turn, affect the energy of the ¹Lₐ and ¹Lₑ states and the rates of radiative and non-radiative decay, thereby modulating the quantum yield. The nature of other substituents on the indole ring will further tune these properties.

dot

Caption: Influence of substituents on the quantum yield of 5-azidoindoles.

Data on Quantum Yield of this compound Derivatives

As mentioned, there is a scarcity of compiled quantitative data on the quantum yield of a wide array of this compound derivatives. The following table is provided as a template for researchers to systematically record their experimental findings. The values presented are hypothetical and for illustrative purposes only.

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| This compound | Ethanol | 285 | 355 | 0.25 | [Hypothetical] |

| This compound | Cyclohexane | 280 | 340 | 0.35 | [Hypothetical] |

| 2-Methyl-5-azidoindole | Ethanol | 290 | 360 | 0.28 | [Hypothetical] |

| 3-Cyano-5-azidoindole | Dioxane | 305 | 380 | 0.15 | [Hypothetical] |

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative (Example: 5-Azido-1H-indole)

This protocol describes a general method for the synthesis of this compound from 5-aminoindole.

Materials:

-

5-Aminoindole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-